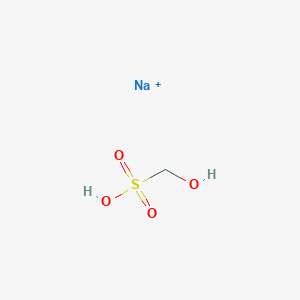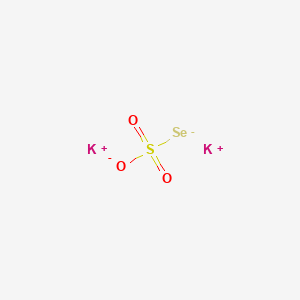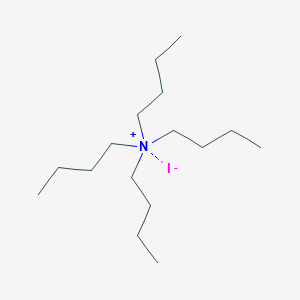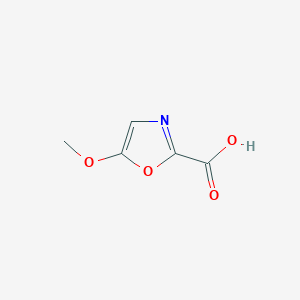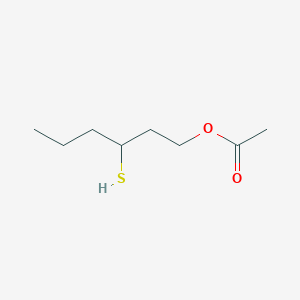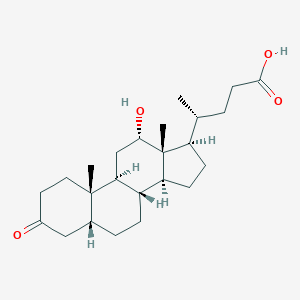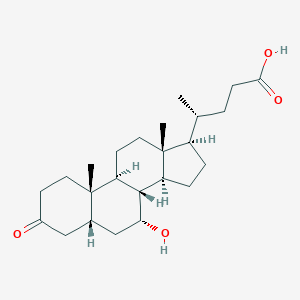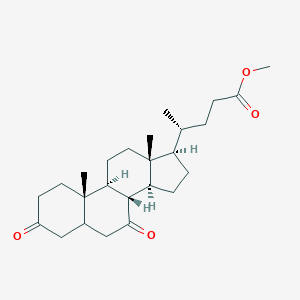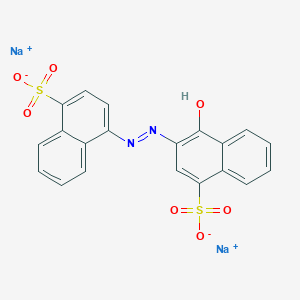
D-617 hydrochloride
Overview
Description
D-617 hydrochloride: is a chemical compound with the molecular formula C17H26N2O2.ClH and a molecular weight of 326.861 . It is a metabolite of the calcium channel antagonist verapamil . This compound is known for its role in various biochemical and pharmacological studies, particularly in the context of cardiovascular research .
Preparation Methods
The synthesis of D-617 hydrochloride involves several steps, typically starting with the precursor verapamil. The synthetic route includes the following steps:
N-demethylation: of verapamil to produce norverapamil.
Oxidation: of norverapamil to form D-617.
Hydrochloride salt formation: to obtain this compound.
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
D-617 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of D-617 to its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert D-617 back to its reduced form using reducing agents like sodium borohydride.
Substitution: D-617 can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-617 can produce various oxidized derivatives .
Scientific Research Applications
D-617 hydrochloride has several scientific research applications, including:
Cardiovascular research: It is used to study the metabolism and pharmacokinetics of verapamil and its metabolites in human coronary arterial endothelial cells.
Biodegradability studies: This compound is used to investigate the aerobic biodegradability of verapamil and its transformation products.
Radiolabeling studies: The compound is used in the synthesis and preclinical evaluation of radiolabeled derivatives for imaging studies.
Mechanism of Action
The mechanism of action of D-617 hydrochloride involves its interaction with calcium channels. As a metabolite of verapamil, it retains some of the parent compound’s activity in blocking calcium channels, which leads to vasodilation and reduced cardiac workload . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion influx regulation .
Comparison with Similar Compounds
D-617 hydrochloride is similar to other verapamil metabolites, such as norverapamil and D-703. it is unique in its specific metabolic pathway and its role in cardiovascular research . Compared to other calcium channel blockers, this compound offers distinct advantages in terms of its metabolic stability and specific interactions with calcium channels .
Similar compounds include:
Norverapamil: Another metabolite of verapamil with similar pharmacological properties.
D-703: A related compound with distinct metabolic and pharmacokinetic profiles.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5;/h7-8,11,13,19H,6,9-10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHZJIIHSRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67775-97-7 | |
| Record name | D-617 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-617 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J368YCA39W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





